molecular formula C13H13N3O7 B131396 Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate CAS No. 143430-44-8

Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate

Cat. No. B131396
CAS RN: 143430-44-8
M. Wt: 323.26 g/mol
InChI Key: CXNJFCURRVNNIG-UHFFFAOYSA-N
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Description

Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate, also known as DMQX, is a chemical compound that belongs to the quinazoline family. It is a potent antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate acts as a competitive antagonist of the AMPA receptor by binding to its ion channel and blocking the flow of ions. This results in the inhibition of glutamate-mediated neurotransmission, which is responsible for the excitotoxicity that occurs in various neurological disorders.
Biochemical and Physiological Effects:
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has been shown to have several biochemical and physiological effects. It reduces the release of glutamate and calcium influx, which are responsible for the excitotoxicity that occurs in various neurological disorders. Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate also modulates the phosphorylation of AMPA receptors, which is important for synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has several advantages as a research tool. It is a potent and selective antagonist of the AMPA receptor, which allows for the precise investigation of its role in various neurological processes. Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate is also stable and can be easily synthesized in the laboratory. However, Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has some limitations as well. It has a short half-life and requires frequent administration in animal studies. Additionally, Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate can have off-target effects on other ion channels, which can complicate its interpretation in experiments.

Future Directions

Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has significant potential for therapeutic applications in various neurological disorders. Future research could focus on developing more potent and selective AMPA receptor antagonists that can be used as drugs. Additionally, Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate could be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to understand the long-term effects of Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate on neuronal function and to investigate its potential side effects.

Synthesis Methods

The synthesis of Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate involves the reaction of 2,4-dimethoxy-5-methyl-6-nitropyrimidine with ethyl 7-amino-6-methoxyquinazoline-2-carboxylate in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with methyl chloroformate to yield Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate.

Scientific Research Applications

Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has been widely used in scientific research to investigate the role of AMPA receptors in various neurological processes. It has been shown to block the excitotoxicity that occurs in stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has also been used to study synaptic plasticity, learning, and memory.

properties

CAS RN

143430-44-8

Product Name

Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate

Molecular Formula

C13H13N3O7

Molecular Weight

323.26 g/mol

IUPAC Name

methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C13H13N3O7/c1-5-14-8-6(12(17)15-5)11(22-3)9(16(19)20)7(10(8)21-2)13(18)23-4/h1-4H3,(H,14,15,17)

InChI Key

CXNJFCURRVNNIG-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=C(C(=C2OC)[N+](=O)[O-])C(=O)OC)OC

SMILES

CC1=NC2=C(C(=C(C(=C2OC)C(=O)OC)[N+](=O)[O-])OC)C(=O)N1

Canonical SMILES

CC1=NC(=O)C2=C(N1)C(=C(C(=C2OC)[N+](=O)[O-])C(=O)OC)OC

synonyms

7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-6-nitro-4-oxo-, methyl ester (9CI)

Origin of Product

United States

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